AB-PINACA pentanoic acid metabolite is a significant urinary metabolite derived from the synthetic cannabinoid AB-PINACA. This compound is recognized for its role in the metabolic pathway of AB-PINACA, where it is primarily formed through hydrolysis reactions. The chemical structure of AB-PINACA pentanoic acid metabolite is represented by the formula C₁₈H₂₄N₄O₄, with a molecular weight of approximately 360.41 g/mol .
The metabolism of AB-PINACA involves several key reactions:
The synthesis of AB-PINACA pentanoic acid metabolite can be achieved through several pathways:
AB-PINACA pentanoic acid metabolite is utilized in various fields:
Several compounds share structural and functional similarities with AB-PINACA pentanoic acid metabolite. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| 5F-AB-PINACA | C₁₉H₂₅F₂N₄O₄ | Contains fluorine; produces different metabolites |
| ADB-PINACA | C₁₈H₂₄N₄O₃ | Lacks pentanoic acid moiety; different metabolic profile |
| THC (Tetrahydrocannabinol) | C₂₁H₂₉O₂ | Naturally occurring cannabinoid; distinct effects |
AB-PINACA pentanoic acid metabolite stands out due to its specific metabolic pathway and its role as a primary urinary metabolite of AB-PINACA, which has been implicated in severe toxic effects associated with synthetic cannabinoid use .
The International Union of Pure and Applied Chemistry nomenclature for AB-PINACA pentanoic acid metabolite is systematically designated as 5-[3-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]pentanoic acid. Alternative nomenclature systems provide the designation 3-[[[1-(aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-indazole-1-pentanoic acid, reflecting the structural arrangement from the indazole core perspective. The molecular formula C₁₈H₂₄N₄O₄ encompasses eighteen carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, and four oxygen atoms, yielding a molecular weight of 360.4 grams per mole. The systematic name reflects the presence of the valine-derived carboxamide substituent at the 3-position of the indazole ring system and the pentanoic acid chain attached to the 1-nitrogen of the indazole core.
The Chemical Abstracts Service registry number 1879029-93-2 provides unique identification for this metabolite in chemical databases and regulatory frameworks. The molecular structure incorporates several key functional groups including the indazole heterocycle, an amide linkage connecting the indazole to the valine-derived fragment, a primary carboxamide group, and a terminal carboxylic acid functionality. The stereochemistry at the alpha-carbon of the valine moiety maintains the configuration inherited from the parent AB-PINACA molecule. The International Chemical Identifier string InChI=1S/C18H24N4O4/c1-11(2)15(17(19)25)20-18(26)16-12-7-3-4-8-13(12)22(21-16)10-6-5-9-14(23)24/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H2,19,25)(H,20,26)(H,23,24) provides a standardized representation of the molecular connectivity.
Attenuated Total Reflectance Infrared spectroscopy of AB-PINACA pentanoic acid metabolite reveals characteristic absorption bands consistent with its functional group composition. The crystalline solid sample exhibits distinct vibrational modes corresponding to the carboxylic acid functionality, amide groups, and aromatic indazole system. The infrared spectrum provides fingerprint identification through specific absorption frequencies that distinguish this metabolite from structurally related compounds. Spectroscopic analysis conducted using Bio-Rad Fourier Transform Spectrometer with DuraSamplIR II accessory demonstrates reproducible spectral patterns suitable for analytical identification.
High-resolution mass spectrometry analysis confirms the exact mass of 360.179755 grams per mole for the protonated molecular ion. The mass spectral fragmentation pattern provides diagnostic information through characteristic product ions that reflect the structural features of the molecule. Key fragment ions include mass-to-charge ratios at 145, 213, 231, 284, 302, and 330, corresponding to specific cleavage patterns within the molecular framework. The fragment at mass-to-charge ratio 145 corresponds to the indazole core structure, while the ion at 231 reflects retention of the pentyl chain attachment. These fragmentation patterns enable unambiguous identification through tandem mass spectrometry techniques.
Advanced mass spectrometric analysis using Orbitrap Fusion with Field Asymmetric Ion Mobility Spectrometry and Q Exactive Orbitrap instrumentation has generated comprehensive spectral libraries containing 553 individual spectra across multiple stages of fragmentation. The database encompasses tandem spectra from MS1 through MS4 levels, providing detailed structural elucidation capabilities. Electrospray ionization and nanospray ionization methods demonstrate consistent ionization behavior under various analytical conditions. The canonical Simplified Molecular Input Line Entry System representation CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O provides computational accessibility for database searching and structure prediction algorithms.
While specific X-ray crystallographic data for AB-PINACA pentanoic acid metabolite is not extensively documented in the available literature, computational conformational analysis provides insights into the three-dimensional molecular structure. The indazole ring system adopts a planar configuration consistent with aromatic heterocycles, while the pentanoic acid chain exhibits conformational flexibility around the carbon-carbon single bonds. The valine-derived carboxamide substituent introduces additional conformational considerations through rotation around the amide bond connecting it to the indazole core.
Molecular modeling studies suggest that the carboxylic acid functionality can participate in intramolecular hydrogen bonding interactions with the amide groups, potentially stabilizing specific conformational states. The spatial arrangement of functional groups influences the molecule's interaction with biological targets and analytical detection systems. Three-dimensional conformational analysis indicates that the pentanoic acid chain can adopt extended or folded configurations depending on the chemical environment and intermolecular interactions present in solution or solid-state conditions.
The crystalline solid form described in analytical characterization suggests an ordered three-dimensional arrangement in the solid state. Crystal packing forces likely involve hydrogen bonding between carboxylic acid groups of adjacent molecules, creating extended networks that stabilize the crystalline lattice. The presence of multiple hydrogen bond donors and acceptors within the molecular structure provides opportunities for diverse intermolecular interactions that influence physical properties such as solubility and melting point.
AB-PINACA pentanoic acid metabolite originates primarily through metabolic transformation of the parent synthetic cannabinoid AB-PINACA in biological systems. The metabolic conversion involves oxidation of the terminal methyl group of the pentyl side chain to form the corresponding carboxylic acid functionality. This biotransformation represents the most prevalent metabolic pathway for AB-PINACA, catalyzed by cytochrome P450 monooxygenase enzymes in hepatic tissue. Human hepatocyte incubation studies demonstrate that carboxylation at the pentyl chain terminus constitutes a major metabolic route, producing this metabolite as one of the most abundant biotransformation products.
The metabolic pathway involves sequential oxidation steps, beginning with hydroxylation of the terminal methyl group to form a primary alcohol intermediate, followed by further oxidation to an aldehyde, and finally oxidation to the carboxylic acid product. This sequence of reactions is mediated by alcohol dehydrogenase and aldehyde dehydrogenase enzymes following the initial cytochrome P450-catalyzed hydroxylation step. The metabolic conversion occurs rapidly in human liver preparations, with the pentanoic acid metabolite becoming detectable within the first hour of incubation.
An alternative biosynthetic pathway involves the metabolic processing of 5-fluoro-AB-PINACA through oxidative defluorination. This pathway first removes the fluorine substituent from the 5-position of the pentyl chain through cytochrome P450-mediated oxidation, followed by subsequent oxidation of the resulting hydroxyl group to form the same pentanoic acid metabolite. This convergent metabolic pathway explains the detection of AB-PINACA pentanoic acid metabolite in biological samples from individuals exposed to either AB-PINACA or 5-fluoro-AB-PINACA. The shared metabolite formation represents a significant analytical consideration for forensic identification and exposure assessment.
Table 1: Metabolic Formation Pathways
| Precursor Compound | Metabolic Transformation | Enzymatic Systems | Time Course |
|---|---|---|---|
| AB-PINACA | Terminal methyl oxidation to carboxylic acid | Cytochrome P450, alcohol dehydrogenase, aldehyde dehydrogenase | <1 hour |
| 5-Fluoro-AB-PINACA | Defluorination followed by oxidation | Cytochrome P450 monooxygenases | 1-3 hours |
| Hydroxypentyl-AB-PINACA | Direct oxidation of alcohol to carboxylic acid | Alcohol dehydrogenase, aldehyde dehydrogenase | <30 minutes |
The synthesis of AB-PINACA involves alkylation of the indazole nitrogen atoms, which can result in the formation of regioisomeric impurities due to the presence of two nitrogen atoms in the indazole ring system. The desired product features alkylation at the N-1 position of the indazole ring, while the undesired regioisomer results from alkylation at the N-2 position. This N-2 regioisomer represents a significant synthetic impurity that demonstrates substantially reduced potency as a cannabinoid receptor agonist compared to the N-1 isomer.
The formation of regioisomeric impurities during AB-PINACA synthesis directly impacts the metabolic profile and the formation of pentanoic acid metabolites. The N-2 regioisomer undergoes similar metabolic transformations to the parent compound, potentially generating corresponding pentanoic acid metabolites with altered chromatographic and mass spectrometric properties. These regioisomeric metabolites may interfere with analytical detection methods designed specifically for the N-1 pentanoic acid metabolite, requiring careful chromatographic separation and spectroscopic identification.
Synthetic optimization strategies focus on selective alkylation conditions that favor N-1 substitution while minimizing N-2 regioisomer formation. The use of specific base systems, temperature control, and reaction time optimization can influence the regioselectivity of the alkylation reaction. However, complete elimination of regioisomeric impurities remains challenging, necessitating purification steps or analytical methods capable of distinguishing between the different isomeric forms and their corresponding metabolites.
Table 2: Regioisomeric Considerations in AB-PINACA Synthesis
| Regioisomer | Substitution Pattern | Biological Activity | Metabolic Profile | Analytical Implications |
|---|---|---|---|---|
| N-1 AB-PINACA | 1-Pentylindazole-3-carboxamide | High CB1/CB2 affinity | Major pentanoic acid formation | Primary analytical target |
| N-2 AB-PINACA | 2-Pentylindazole-3-carboxamide | Low CB1/CB2 affinity | Minor pentanoic acid formation | Potential analytical interference |
The metabolic processing of regioisomeric impurities generates structurally related pentanoic acid metabolites that share similar molecular formulas and mass spectrometric properties with the primary metabolite. Differentiation requires high-resolution chromatographic separation and detailed mass spectrometric fragmentation analysis to distinguish between the isomeric forms. The presence of these regioisomeric metabolites in biological samples complicates quantitative analysis and requires validated analytical methods that account for potential cross-reactivity and interference effects.
The Phase I metabolism of AB-PINACA pentanoic acid metabolite involves multiple enzymatic pathways that significantly alter the chemical structure and pharmacological properties of the parent compound [2]. AB-PINACA undergoes extensive biotransformation through carboxamide hydrolysis, hydroxylation, ketone formation, carboxylation, and epoxide formation with subsequent hydrolysis reactions [2]. The metabolic stability studies using human liver microsomes demonstrate that AB-PINACA exhibits an in vitro half-life of 18.7 ± 0.4 minutes with an intrinsic clearance of 35 milliliters per minute per kilogram [2].
Terminal carboxamide hydrolysis represents the predominant biotransformation pathway for AB-PINACA, yielding AB-PINACA carboxylic acid as the most intense metabolite [2]. This reaction is predominantly catalyzed by carboxylesterase 1 enzymes and produces metabolites with absolute mass spectrometry peak areas approximately ten times higher than other metabolites [2]. The carboxamide hydrolysis occurs at the terminal amide group, generating the pentanoic acid derivative through enzymatic cleavage [2].
Human carboxylesterase subfamily 1 demonstrates the highest activity toward AB-PINACA carboxamide hydrolysis, with human carboxylesterase 1b showing 1.4% hydrolysis after 20 minutes of incubation [11]. Pooled human liver microsomes and pooled human liver S9 fractions exhibit hydrolysis rates of 4.3% and 2.2% respectively under identical experimental conditions [11]. The carboxamide structure contained in the head group of AB-PINACA shows resistance to hydrolysis under standard experimental conditions, requiring high-resolution mass spectrometry analysis for detection [11].
Table 1: Carboxamide Hydrolysis Activity by Human Carboxylesterase Isoforms
| Enzyme System | Hydrolysis Rate (%) | Incubation Time (min) | Protein Concentration |
|---|---|---|---|
| Human Carboxylesterase 1b | 1.4 | 20 | 0.1 µg/µL |
| Pooled Human Liver Microsomes | 4.3 | 20 | 1 µg/µL |
| Pooled Human Liver S9 | 2.2 | 20 | 1 µg/µL |
Hydroxylation of AB-PINACA occurs at multiple sites with distinct preferences for the pentyl side chain compared to the indazole core [2]. Eight monohydroxylated metabolites have been identified, including four metabolites hydroxylated at the pentyl side chain and one metabolite hydroxylated at the indazole core [2]. The pentyl side chain represents the preferred site for hydroxylation, with product ion spectra showing intense ions at mass-to-charge ratios of 145 and 231 [2].
The 4-hydroxypentyl isomer represents the most abundant hydroxylated metabolite, designated as A6 in metabolite profiling studies [2]. Peak intensities demonstrate a clear hierarchy with A6 significantly greater than A9, which is greater than A10 and A14, indicating preferential hydroxylation at the 4-position of the pentyl chain [2]. Only one metabolite, designated A17, undergoes hydroxylation at the indazole core, producing characteristic fragments at mass-to-charge ratio 161 [2].
Table 2: Hydroxylation Site Distribution in AB-PINACA Metabolism
| Hydroxylation Site | Number of Metabolites | Primary Metabolite | Mass Spectral Fragments |
|---|---|---|---|
| Pentyl Chain | 4 | A6 (4-hydroxypentyl) | m/z 145, 231 |
| Indazole Core | 1 | A17 | m/z 161 |
| Aminooxobutane Moiety | 1 | A18 | m/z 145, 215, 302 |
| Multiple Sites | 1 | A1 (dihydroxylated) | m/z 231, 318 |
AB-PINACA undergoes epoxidation followed by hydrolysis to form dihydrodiol metabolites, representing a previously characterized biotransformation pathway for synthetic cannabinoids [2]. The epoxide formation with subsequent hydrolysis produces metabolite A3, which exhibits intense fragments at mass-to-charge ratios 249 and 320, with minor signals at 161, 179, and 231 [2]. This dihydrodiol formation pathway has been documented for related synthetic cannabinoids including AM2201, PB-22, and 5F-PB-22 [2].
The product ion spectrum of the dihydrodiol metabolite lacks the characteristic mass-to-charge ratio 145 fragment associated with an unchanged indazole structure, indicating structural modification at the indazole core during epoxide formation [2]. The epoxide intermediate undergoes secondary hydrolysis to generate stable dihydrodiol products that can be detected in both in vitro hepatocyte incubations and authentic human urine specimens [2].
Glucuronidation represents a significant Phase II metabolic pathway for AB-PINACA and its metabolites, with multiple glucuronide conjugates identified in human hepatocyte incubations [2]. The major glucuronidated metabolites include A4 (oxidation plus glucuronidation), A5 (amide hydrolysis plus oxidation plus glucuronidation), A11 (amide hydrolysis plus oxidation plus glucuronidation), and A21 (amide hydrolysis plus glucuronidation) [2].
The glucuronidation pattern demonstrates site specificity, with conjugation occurring at hydroxylated positions on both the pentyl side chain and indazole core [2]. Metabolite A5 represents glucuronidation of pentyl chain hydroxylated species, while metabolite A11 involves glucuronidation of indazole core hydroxylated metabolites, as indicated by characteristic fragments at mass-to-charge ratios 145/231 and 161/231 respectively [2]. The formation of acyl glucuronides has been documented, which can undergo intramolecular acyl migration generating characteristic chromatogram clusters [2].
Table 3: Major Glucuronidated Metabolites of AB-PINACA
| Metabolite ID | Biotransformation | Glucuronidation Site | Characteristic Fragments |
|---|---|---|---|
| A4 | Oxidation + Glucuronidation | Indazole core | m/z 161, 231 |
| A5 | Hydrolysis + Oxidation + Glucuronidation | Pentyl chain | m/z 145, 231 |
| A11 | Hydrolysis + Oxidation + Glucuronidation | Indazole core | m/z 161, 231 |
| A21 | Hydrolysis + Glucuronidation | Carboxylic acid | m/z 145, 215 |
Limited data are available regarding specific sulfation pathways for AB-PINACA pentanoic acid metabolite in the current literature [15]. Phase II biotransformation mechanisms generally involve conjugation reactions that enhance xenobiotic elimination from biological systems [10]. The sulfation of hydroxylated AB-PINACA metabolites would theoretically occur at hydroxyl groups present on the pentyl chain or indazole core, similar to other synthetic cannabinoids [15].
The metabolic fate of sulfated conjugates typically involves renal elimination due to increased hydrophilicity compared to parent compounds [19]. Sulfotransferase enzymes would be expected to catalyze sulfate conjugation reactions, though specific isoform contributions to AB-PINACA metabolism have not been systematically characterized [15].
Metabolic differences between human and murine models demonstrate significant implications for translational research involving AB-PINACA and related synthetic cannabinoids [14]. Comparative studies using CD-1 mouse liver microsomes versus human liver microsomes reveal conservation of major metabolic pathways but differences in enzyme kinetics and relative metabolite abundances [14].
Human cytochrome P450 3A4 dominates both adamantyl hydroxylation and oxidative defluorination pathways for related synthetic cannabinoids, with minor contributions from cytochrome P450 2C8, 2C19, and 2D6 [14]. In contrast, CD-1 mouse metabolism involves Cyp3a11 and multiple Cyp2c isoforms (Cyp2c37, Cyp2c50, and Cyp2c54) contributing equally to hydroxylation reactions [14]. The mouse Cyp3a11 demonstrates greater efficiency for oxidative defluorination compared to Cyp2c members [14].
Table 4: Interspecies Cytochrome P450 Contributions
| Species | Primary Enzymes | Secondary Enzymes | Pathway Preferences |
|---|---|---|---|
| Human | CYP3A4 | CYP2C8, CYP2C19, CYP2D6 | Balanced hydroxylation/defluorination |
| CD-1 Mouse | Cyp3a11 | Cyp2c37, Cyp2c50, Cyp2c54 | Enhanced defluorination via Cyp3a11 |
Experimental design considerations significantly impact observed metabolic differences between species [14]. Protein concentration normalization can mask actual species differences when cytochrome P450 content varies between microsomal preparations [14]. Mouse liver microsomes typically contain approximately twofold higher cytochrome P450 content compared to human preparations, necessitating careful normalization procedures [14].
Human carboxylesterase isoenzymes play crucial roles in AB-PINACA metabolism, with distinct substrate specificities among different isoforms [11]. Human carboxylesterase 1 subfamily members, particularly human carboxylesterase 1b and human carboxylesterase 1c, demonstrate the highest activity toward synthetic cannabinoid hydrolysis [11]. Human carboxylesterase 2 shows minimal involvement in AB-PINACA metabolism under standard experimental conditions [11].
The carboxylesterase 1 subfamily exhibits preferential activity toward substrates with large acyl moieties and small alcohol components, consistent with AB-PINACA structural characteristics [11]. Expression levels of human carboxylesterase 1 in liver tissue exceed those of cytochrome P450 and UDP-glucuronosyltransferase isoforms, indicating significant metabolic capacity [11]. The predominant localization of human carboxylesterase 1 in liver and lung tissues suggests particular relevance for synthetic cannabinoids that are typically smoked [11].
Table 5: Carboxylesterase Isoenzyme Substrate Preferences
| Isoenzyme | Substrate Preference | Tissue Distribution | AB-PINACA Activity |
|---|---|---|---|
| Human Carboxylesterase 1b | Large acyl, small alcohol | Liver, lung | High |
| Human Carboxylesterase 1c | Large acyl, small alcohol | Liver, lung | Moderate |
| Human Carboxylesterase 2 | Large alcohol, small acyl | Gastrointestinal, kidney | Minimal |
Genetic polymorphisms affecting carboxylesterase activity can influence individual metabolic capacity for AB-PINACA processing [11]. Point mutations differentiating human carboxylesterase 1b and human carboxylesterase 1c isoforms result in altered substrate specificity, with human carboxylesterase 1b representing the predominant hepatic isoform [11]. Drug-drug interactions involving carboxylesterase inhibition could potentially prolong AB-PINACA half-life and alter metabolite formation patterns [11].